molecular formula C21H19NO3 B5522812 N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide CAS No. 5852-14-2

N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide

Cat. No.: B5522812
CAS No.: 5852-14-2
M. Wt: 333.4 g/mol
InChI Key: PSNRACTVUUDUCH-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(4-phenylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide nitrogen and a 4-phenylphenoxy moiety at the α-carbon position.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-9-5-8-18(14-20)22-21(23)15-25-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNRACTVUUDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352065
Record name N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-14-2
Record name N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-phenylphenol in the presence of a base, such as potassium carbonate, to yield this compound.

The reaction conditions generally include:

  • Solvent: Common solvents used are dichloromethane or toluene.
  • Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
  • Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-phenylphenoxy)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide consists of a methoxy group attached to a phenyl ring, which is further connected to a phenoxy group containing another phenyl moiety. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of approximately 333.38 g/mol. This unique structure contributes to its chemical properties and biological activities.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Cancer Therapy : The compound shows promise as an inhibitor of specific kinases involved in cancer progression, potentially enhancing the efficacy of existing therapies while reducing side effects . Its ability to modulate biological targets suggests it could be developed into a drug candidate for various malignancies.
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Biological Research

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic applications .
  • Binding Affinity Studies : Research focuses on determining the binding affinity of this compound to biological targets, which can guide modifications to enhance efficacy or reduce toxicity .

Material Science Applications

The compound's ability to self-assemble into liquid crystals opens avenues for applications in material science:

  • Liquid Crystal Displays (LCDs) : The self-assembly properties of this compound suggest potential use in the development of advanced materials for LCD technology .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

StudyFocusFindings
Study ACancer TherapyDemonstrated efficacy in inhibiting tumor growth in vitro by targeting specific kinases .
Study BEnzyme InteractionShowed significant binding affinity to enzyme X, indicating potential for drug design .
Study CMaterial ScienceExplored the self-assembly characteristics leading to novel liquid crystal formations .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The acetamide linkage can also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Acetamide Core

  • Phenoxy Group Variations: The target compound’s 4-phenylphenoxy group distinguishes it from derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) (), which features a sulfonyl-linked quinazoline ring. The phenylphenoxy group in the target compound may enhance π-π stacking interactions compared to heterocyclic substituents .
  • Methoxy Positioning :

    • The 3-methoxy group in the target compound contrasts with N-(4-Methoxyphenyl)acetamide (), where the para-methoxy group may improve metabolic stability due to reduced steric hindrance during cytochrome P450 oxidation .

Key Structural Analogues

  • N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide (AMC3) () shares the 3-methoxyphenyl moiety but incorporates a pyridinone ring, enabling distinct hydrogen-bonding interactions with formyl peptide receptors .
  • 2-(3-Methoxyphenyl)-N-(5'-nitrothiazol-2-yl)acetamide (36b) () replaces the phenylphenoxy group with a nitrothiazole, reducing hydrophobicity but introducing nitro group-mediated cytotoxicity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Rf Value Key Substituents Reference
Target Compound Not reported Not reported Not reported 3-methoxyphenyl, 4-phenylphenoxy
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 75 82 0.32 n-butyl, fluorophenyl
2-(3-Methoxyphenyl)-N-(5'-nitrothiazol-2-yl)acetamide (36b) 119–120 16 0.29 3-methoxyphenyl, nitrothiazole
N-(4-Methoxyphenyl)acetamide Not reported Not reported Not reported 4-methoxyphenyl

Key Observations :

  • The target’s lack of fluorine or nitro groups may result in higher lipophilicity compared to fluorinated derivatives (e.g., compound 30) .
  • Lower yields in nitrothiazole-containing analogues (e.g., 36b) suggest synthetic complexity when incorporating electron-withdrawing groups .

Pharmacological Activities

Anticancer Activity

  • The target’s 4-phenylphenoxy group may mimic the bioactive conformation of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) (), which showed potent anticancer activity against MCF-7 and SK-N-SH cell lines. The phenyl group could enhance membrane permeability compared to nitro substituents .
  • N-(3-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) () exhibited IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, suggesting that sulfonyl-linked heterocycles improve potency but may reduce bioavailability compared to phenylphenoxy groups .

Receptor Binding and Selectivity

  • The 3-methoxyphenyl group in the target compound is structurally similar to AMC3 (), which modulates formyl peptide receptors (FPRs). However, AMC3’s pyridinone ring enables additional interactions with HIS75 and LYS85 residues, absent in the target .
  • Pyridine-containing acetamides (e.g., 5RGX, 5RH2; ) bind SARS-CoV-2 main protease via HIS163 and ASN142 interactions. The target’s phenylphenoxy group may lack the spatial arrangement needed for similar viral protease inhibition .

Biological Activity

N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound this compound consists of an amide functional group linked to a methoxyphenyl moiety and a phenoxy group. Such structural characteristics are often associated with various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activities or receptor functions. For instance, studies indicate that similar compounds can influence pathways involving cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses and cancer progression .

Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. These compounds have been tested in models of inflammation, where they demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests their potential use in treating conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, related compounds have shown efficacy against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation via modulation of key signaling pathways like PI3K/Akt and STAT3 .

Case Studies

  • Study on Mucositis : A study investigating the mucoprotective effects of similar compounds on methotrexate-induced intestinal mucositis revealed that they significantly reduced symptoms like diarrhea and weight loss in animal models. The treatment improved gut microbiota profiles and reduced oxidative stress markers .
  • Cell Viability Assays : In vitro assays using MTT assays demonstrated that this compound derivatives inhibited the proliferation of cancer cells at low concentrations, indicating their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced IL-6 and TNF-α levels
AnticancerInhibited HepG2 cell proliferation
MucoprotectiveImproved gut health in MTX models

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelIC50 (µM)
This compoundModerate15.5
Related Phenolic CompoundHigh5.0
Benzimidazole DerivativeLow30.0

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